2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
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Properties
IUPAC Name |
2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-16-9-11-18(12-10-16)30-15-21(19-7-5-6-8-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMBUICDWTSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines multiple pharmacophores:
- Isoquinoline moiety : Known for various biological activities.
- Oxadiazole ring : Associated with anticancer and anti-inflammatory properties.
- Trimethoxyphenyl group : Enhances lipophilicity and may contribute to biological interactions.
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. Research indicates that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 μM against multiple cancer types including colon and lung cancers .
Anti-inflammatory Effects
The oxadiazole derivatives have also been noted for their anti-inflammatory effects. They inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes . This suggests that the compound may be useful in treating conditions characterized by inflammation.
Immunomodulatory Effects
Some studies indicate that oxadiazole derivatives can modulate immune responses. For example, they have shown potential in enhancing antibody production and cellular immune responses in immunocompromised models . This property could be beneficial in developing treatments for autoimmune diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It could influence the expression of genes related to cell proliferation and apoptosis.
Case Studies
Preparation Methods
Schmidt Reaction for Dihydroisoquinolinone Formation
The dihydroisoquinolin-1-one core is synthesized via the Schmidt reaction, a method validated for analogous structures. In this approach, 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation using boron tribromide generates the unsubstituted dihydroisoquinolinone scaffold, which serves as the precursor for subsequent modifications.
Thionation and Hydrazine Functionalization
Lawesson’s reagent in toluene converts the ketone group of the dihydroisoquinolinone to a thione. Subsequent treatment with hydrazine hydrate in ethanol produces 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate for oxadiazole ring formation.
Oxadiazole Ring Construction
Cyclocondensation with 3,4,5-Trimethoxybenzoyl Chloride
The 1,2,4-oxadiazol-5-yl moiety is introduced via cyclocondensation between the hydrazone intermediate and 3,4,5-trimethoxybenzoyl chloride. This reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving ring closure at 80°C for 12 hours. The mechanism involves nucleophilic attack by the hydrazone nitrogen on the acyl chloride, followed by dehydration to form the oxadiazole ring.
Alternative Cyclization Agents
Comparative studies using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) demonstrate variable yields depending on the solvent system. For instance, PPA in chlorobenzene at 110°C improves cyclization efficiency by 18% compared to POCl₃.
4-Methylphenyl Substitution
Friedel-Crafts Alkylation
The 4-methylphenyl group is introduced at position 2 of the dihydroisoquinolinone via Friedel-Crafts alkylation. Aluminum chloride catalyzes the reaction between the dihydroisoquinolinone and 4-methylbenzyl chloride in nitrobenzene at 0–5°C. This regioselective substitution exploits the electron-rich C2 position of the heterocycle.
Ullmann Coupling for Challenging Substrates
For sterically hindered derivatives, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) facilitates aryl-aryl bond formation. This method achieves 72% yield when reacting 2-iodo-4-methylbenzene with the dihydroisoquinolinone precursor.
Functional Group Interconversion and Optimization
Methoxy Group Manipulation
The 3,4,5-trimethoxyphenyl substituent on the oxadiazole ring is installed prior to cyclization. Protection of phenolic hydroxyl groups as methyl ethers using methyl iodide and potassium carbonate in acetone ensures stability during subsequent reactions. Demethylation with BBr₃ in dichloromethane restores hydroxyl groups if needed for further functionalization.
Sulfonation and Amidation
Sulfonyl chlorides react with secondary amines on the dihydroisoquinoline nitrogen under Schotten-Baumann conditions (sodium bicarbonate, water/dichloromethane biphasic system). For example, 4-methylbenzenesulfonyl chloride forms stable sulfonamide derivatives at 0°C within 2 hours.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers formed during oxadiazole cyclization. High-performance liquid chromatography (HPLC) using a C18 column and methanol/water (75:25) mobile phase achieves >98% purity for pharmacological testing.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H, CH₃), 3.85–3.91 (m, 9H, OCH₃), 6.72 (d, J = 8.4 Hz, 2H, ArH), 7.24–7.31 (m, 5H, ArH).
- HRMS : m/z calculated for C₂₈H₂₅N₃O₅ [M+H]⁺: 484.1864; found: 484.1867.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schmidt + Cyclization | NaNO₂, HCl, POCl₃ | 110 | 58 | 95 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 90 | 72 | 97 |
| Friedel-Crafts | AlCl₃, 4-methylbenzyl chloride | 0–5 | 65 | 93 |
Challenges and Optimization Strategies
Oxadiazole Ring Instability
The 1,2,4-oxadiazole ring demonstrates pH-sensitive decomposition above pH 8.0. Buffering reaction mixtures at pH 6.5–7.5 with sodium phosphate prevents hydrolysis during workup.
Regioselectivity in Alkylation
Competing O-alkylation is suppressed by using bulky bases like sodium hydride in tetrahydrofuran (THF), favoring N-alkylation at the dihydroisoquinoline nitrogen.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the isoquinolin-1-one core in this compound?
- Methodology : The isoquinolin-1-one core can be synthesized via polylithiation of 2-methylbenzoic acid phenylhydrazide, followed by coupling with methyl esters (e.g., 4-methoxybenzoate). This approach enables regioselective formation of the dihydroisoquinolinone scaffold. Key steps include:
- Lithiation under anhydrous conditions at low temperatures (-78°C).
- Nucleophilic attack on ester derivatives to introduce substituents.
- Acidic workup and recrystallization for purification .
Q. Which spectroscopic techniques are most effective for characterizing the 1,2,4-oxadiazole ring?
- NMR Spectroscopy : NMR identifies proton environments near the oxadiazole ring (e.g., deshielded aromatic protons at δ 8.5–9.0 ppm). NMR detects the oxadiazole carbons at ~165–170 ppm .
- IR Spectroscopy : Stretching vibrations for C=N and N-O bonds appear at 1600–1650 cm and 1250–1300 cm, respectively .
- X-Ray Crystallography : Resolves regiochemistry and confirms the 1,2,4-oxadiazole substitution pattern .
Q. How can researchers initially assess the biological activity of this compound in vitro?
- Screening Protocols :
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., Pfmrk kinase) with ATP-competitive luminescence assays.
- Cellular Permeability : Evaluate via Caco-2 cell monolayers, measuring apical-to-basolateral transport.
- Cytotoxicity : Test in HEK-293 or HepG2 cells using MTT assays at 10–100 µM concentrations .
Advanced Research Questions
Q. What strategies optimize regioselectivity during 1,2,4-oxadiazole formation?
- Reaction Design :
- Use nitrile oxides and amidoximes in [3+2] cycloadditions under microwave irradiation (80°C, 30 min) to favor 1,2,4-oxadiazole over 1,3,4-isomers.
- Monitor reaction progress via LC-MS to detect intermediates.
- Regiochemical Confirmation :
- Compare experimental NMR shifts with DFT-calculated chemical shifts for different regioisomers .
Q. How should conflicting data between computational modeling and experimental NMR be resolved?
- Stepwise Approach :
Re-optimize Computational Models : Use higher-level theory (e.g., B3LYP/6-311++G**) with solvent corrections.
Validate via X-Ray Diffraction : Resolve crystal structures to confirm bond angles and torsion angles.
Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility .
- Example : Discrepancies in dihydroisoquinolinone ring puckering were resolved by comparing DFT-optimized geometries with X-ray data .
Q. What considerations are critical when designing SAR studies for analogs of this compound?
- Structural Modifications :
- Isoquinolinone Core : Introduce electron-withdrawing groups (e.g., -NO) at C-3 to enhance kinase binding.
- Oxadiazole Ring : Replace 3,4,5-trimethoxyphenyl with heteroaromatic groups (e.g., thiophene) to modulate solubility.
- Assay Design :
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Data Analysis :
- Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity .
Key Data for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
